molecular formula C13H18O B13616646 1-(4-Isobutylphenyl)cyclopropan-1-ol

1-(4-Isobutylphenyl)cyclopropan-1-ol

Cat. No.: B13616646
M. Wt: 190.28 g/mol
InChI Key: JDBLCFJBKDKHHR-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a cyclopropane ring fused to a hydroxyl group and substituted with a 4-isobutylphenyl moiety. Cyclopropanols are of significant interest in organic synthesis and medicinal chemistry due to the inherent ring strain of the cyclopropane group, which enhances reactivity in ring-opening and functionalization reactions .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]cyclopropan-1-ol

InChI

InChI=1S/C13H18O/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-13/h3-6,10,14H,7-9H2,1-2H3

InChI Key

JDBLCFJBKDKHHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CC2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isobutylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The cyclopropane ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted cyclopropane compounds.

Scientific Research Applications

1-(4-Isobutylphenyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Isobutylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo electrochemical reduction, forming radical anions that participate in further chemical transformations . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

The following analysis compares 1-(4-Isobutylphenyl)cyclopropan-1-ol with structurally related cyclopropanols and arylpropanones, focusing on substituent effects, physicochemical properties, and applications.

Structural and Physicochemical Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Purity (%) Key Properties/Notes References
1-(3,4-Dichlorophenyl)cyclopropan-1-ol 3,4-dichlorophenyl 203.1 ≥95 High purity; discontinued commercial availability
1-(4-Bromophenyl)cyclopropanol 4-bromophenyl 199.06 N/A CAS 109240-30-4; used in synthetic studies
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol 2-chloro-3-fluorophenyl 186.61 N/A Fluorinated analog; lab use only
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol 4-bromo-2-fluorophenyl 231.06 95.0 High molecular weight; research-grade
1-(4-Isobutylphenyl)propan-1-one 4-isobutylphenyl (ketone) 190.28 N/A Related to ibuprofen hybrids; crystallography data available

Key Observations :

  • The 4-isobutylphenyl group, while bulkier, may enhance lipophilicity, influencing pharmacokinetics in drug design .
  • Commercial Availability: Several cyclopropanols (e.g., 1-(3,4-dichlorophenyl) analog) are discontinued, highlighting challenges in sourcing specialized intermediates .

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